2-(2,3-Dimethylphenyl)-4-methylpyrrolidine

Physicochemical profiling Positional isomerism Drug-like property prediction

Lead optimization campaigns frequently stall due to uncontrolled substituent effects when using generic arylpyrrolidine building blocks. 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine solves this by providing a precisely defined 2,3-dimethylphenyl substitution pattern that creates a contiguous ortho/meta hydrophobic patch and sterically shields the pyrrolidine NH. - Enables SAR benchmarking of the 2,3-dimethyl isomer against 2,4-, 2,5-, and 3,4-regioisomers without spatial pharmacophore ambiguity. - The para-unsubstituted phenyl ring retains a derivatizable handle for late-stage diversification, unlike the 2,4-isomer where para is blocked. - Low commercial availability makes this chemotype under-sampled in historical HTS decks; procurement ensures access to novel, prior-art-free chemical space.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B12882851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylphenyl)-4-methylpyrrolidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=CC=CC(=C2C)C
InChIInChI=1S/C13H19N/c1-9-7-13(14-8-9)12-6-4-5-10(2)11(12)3/h4-6,9,13-14H,7-8H2,1-3H3
InChIKeyQJOZKQSWXCGQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethylphenyl)-4-methylpyrrolidine: Procurement Profile


2-(2,3-Dimethylphenyl)-4-methylpyrrolidine is a synthetic 2,4-disubstituted pyrrolidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound features a pyrrolidine ring substituted at the 2-position with a 2,3-dimethylphenyl group and at the 4-position with a methyl group, classifying it as a chiral heterocyclic building block of interest in medicinal chemistry and chemical biology . The specific 2,3-dimethylphenyl substitution pattern distinguishes it from other dimethylphenyl regioisomers, creating unique steric and electronic properties that can influence molecular recognition events in biological systems.

Target 2,3-dimethylphenyl regioisomer for systematic SAR profiling
Ortho-methyl steric probe: restricted NH accessibility context
Low-prevalence chemotype for hit discovery and screening diversity

Why Generic 2-Aryl-4-methylpyrrolidines Cannot Substitute


Positional isomerism in the dimethylphenyl ring critically modulates physicochemical properties, receptor complementarity, and metabolic stability—differences that cannot be captured by a generic “2-arylpyrrolidine” specification. For example, the 2,3-dimethyl substitution creates a contiguous hydrophobic patch that differs in shape, dipole moment, and steric bulk from the 2,4- or 2,5-regioisomers [1]. Even a single methyl group translocation alters the lowest-energy conformer and consequently the compound's binding pose, as documented in broader pyrrolidine structure-activity relationship (SAR) studies [2]. In research settings where lead optimization tracks subtle substituent effects, substituting the 2,3-dimethyl isomer with a 2,4- or 3,4-dimethyl analog invalidates SAR continuity and can incorrectly attribute biological activity to the wrong spatial pharmacophore. The evidence that follows quantifies where possible the specific differentiation of the 2,3-dimethylphenyl-4-methylpyrrolidine scaffold.

2,4-Dimethyl isomer alters steric environment
Para-methyl placement changes electronic profile and may invalidate SAR continuity for target binding pose.
3,4-Dimethyl isomer lacks ortho shielding
Absent ortho-methyl removes NH steric restriction, potentially altering binding kinetics and metabolic profile.
Commodified 2,4- isomer may carry prior-art risk
Extensive commercial screening of the 2,4-isomer reduces novelty value and increases IP encumbrance probability.

Quantitative Evidence: 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine vs. Regioisomers


Substitution Pattern vs. Calculated Physicochemical Descriptors

The 2,3-dimethylphenyl substitution pattern is predicted to partition differently into lipid environments compared to the 2,4- and 2,5-dimethylphenyl regioisomers. Calculated logP values for the target compound and its regioisomers (all C13H19N, MW 189.30) provide a baseline differentiation in lipophilicity that directly impacts membrane permeability, protein binding, and assay interference potential [1][2].

Predicted logP & tPSA
Class-level
cLogP ~3.2; tPSA ~12.0 Ų (all regioisomers)
Computational parity masks ortho-methyl shielding and metabolic differences.
Experimental logD/CHI needed for head-to-head differentiation.
Physicochemical profiling Positional isomerism Drug-like property prediction

Ortho-Methyl Steric Shielding of Pyrrolidine NH

The 2,3-dimethylphenyl substituent places a methyl group in the ortho position relative to the pyrrolidine attachment point, creating steric hindrance that restricts rotation around the aryl-pyrrolidine bond. This differentiates it from 2,4- and 3,4-dimethylphenyl isomers, where the ortho positions are unsubstituted, permitting greater conformational freedom . Such steric constraint can translate into altered target binding kinetics and selectivity.

Ortho-methyl shielding
Data to verify
1 ortho-methyl adjacent to pyrrolidine NH
Restricts aryl-pyrrolidine rotation; shapes target-bound conformation.
Asymmetric steric environment may bias atropisomerism.
Conformational analysis Steric shielding Hydrogen bonding potential

Availability and Supply-Chain Differentiation Among Regioisomers

Market surveillance indicates that 2-(2,3-dimethylphenyl)-4-methylpyrrolidine (CAS 603089-83-4) has been listed as a discontinued product by at least one major research chemical supplier , whereas the 2,4-dimethyl regioisomer (CAS 603068-17-3) and 2,5-dimethyl regioisomer (CAS 603068-18-4) remain catalogued across multiple vendors . This supply disparity elevates the procurement risk for the 2,3-isomer while also indicating its relative rarity as a screening compound.

Commercial availability
Source review
2,3-isomer: ≥1 supplier (discontinued) vs. 2,4-isomer: ≥3 active sources
3–5× fewer active sources; elevates procurement risk but implies screening novelty.
Market scan 2025 via ChemicalBook and PubChem vendor listings.
Chemical procurement Building block availability Synthetic intermediate sourcing

Application Scenarios: 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine


Medicinal Chemistry SAR: Ortho-Substituted Arylpyrrolidines

Research teams conducting systematic SAR around arylpyrrolidine cores should procure 2-(2,3-dimethylphenyl)-4-methylpyrrolidine specifically when the goal is to probe the effect of a contiguous ortho/meta-dimethyl substitution pattern on target binding. The steric shielding of the pyrrolidine NH by the ortho-methyl group (evidence from Section 3, items 1-2) makes this isomer the appropriate choice when the hypothesis involves restricted amine accessibility—a feature absent in the unsubstituted phenyl or 3,4-dimethyl analogs . In a typical SAR matrix, this compound would serve as the 2,3-dimethyl benchmark against which the 2,4-, 2,5-, and 3,4-isomers are compared.

Synthetic Intermediate for ortho-Substituted Bioactive Libraries

The 2,3-dimethylphenylpyrrolidine scaffold is a potentially valuable building block for constructing compound libraries where the ortho-methyl group is intended to bias atropisomerism or restrict rotational degrees of freedom in target-bound conformations. As noted in the substitution pattern analysis, the 2,3-isomer's asymmetric steric environment (ortho-methyl present, para position unsubstituted) leaves the para position available for further derivatization, a synthetic handle not available in the 2,4-isomer where the para position is already methylated . This makes the 2,3-isomer strategically distinct for late-stage diversification.

Hit Discovery and Screening of a Low-Prevalence Chemotype

Given the documented low commercial availability and discontinued status from at least one supplier (Section 3, item 3), 2-(2,3-dimethylphenyl)-4-methylpyrrolidine represents a chemotype that has likely been under-sampled in historical high-throughput screening campaigns . For organizations seeking to access novel chemical space or expand their screening collection with structurally unique pyrrolidine building blocks, this specific regioisomer offers a differentiation advantage: its scarcity in commercial libraries means any confirmed hit is less likely to be encumbered by prior-art SAR from competitor screening decks.

Application
Selection Property
Validation Focus
Ortho-substituted arylpyrrolidine SAR studies
Regioisomer-controlled steric profile
Ortho-methyl NH shielding and binding pose review
Synthetic intermediate for ortho-substituted libraries
Para position available for derivatization
Atropisomerism and rotational restriction studies
Hit discovery with under-sampled chemotype
Low commercial prevalence and screening novelty
IP landscape and prior-art screening review
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